molecular formula C9H8BrNO B2747765 5-Bromo-6-methylindolin-2-one CAS No. 557093-46-6

5-Bromo-6-methylindolin-2-one

Cat. No.: B2747765
CAS No.: 557093-46-6
M. Wt: 226.073
InChI Key: UUYGDAWPONZNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indolin-2-one structure.

Safety and Hazards

The safety information available indicates that 5-Bromo-6-methylindolin-2-one has the signal word “Warning” and is associated with Hazard Statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction. Precautionary statement P280 indicates that protective gloves should be worn to handle the compound .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-6-methylindolin-2-one are currently unknown. This compound is a derivative of indole , a molecule that is known to interact with a wide range of biological targets.

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating gene expression . .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 226.07 , which suggests that it may be able to cross biological membranes.

Result of Action

Some indole derivatives have been shown to have antiproliferative effects on cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylindolin-2-one can be achieved through several methods. One common approach involves the bromination of 6-methylindolin-2-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .

Another method involves the cyclization of appropriate precursors. For example, starting from 2-bromoaniline and 2-methylacetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methylindolin-2-one is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

IUPAC Name

5-bromo-6-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYGDAWPONZNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.